molecular formula C8H11NO3 B1351791 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 876716-43-7

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1351791
CAS RN: 876716-43-7
M. Wt: 169.18 g/mol
InChI Key: AJVZAQNEJHXULB-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 876716-43-7 . It has a molecular weight of 169.18 .


Synthesis Analysis

There are several methods to synthesize derivatives of 5-oxopyrrolidine-3-carboxylic acid. One method involves the reaction of 2- (5- ((5-benzoyl-1H-benzo [d] [1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride .


Molecular Structure Analysis

The molecular formula of “1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid” is C8H11NO3 .


Physical And Chemical Properties Analysis

“1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid” is a powder at room temperature . .

Scientific Research Applications

Antibacterial Agents

A series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including derivatives with the 1-cyclopropyl group, have been synthesized and tested for antibacterial activities. These compounds demonstrate significant in vitro and in vivo antibacterial effectiveness, highlighting the potential of 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid in developing therapeutic agents (Bouzard et al., 1992).

Asymmetric Catalytic Processes

The cyclopropenation of diethoxypropyne with methyl diazoacetate in the presence of 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid derivatives leads to high enantioselectivity. This process is pivotal for synthesizing cis-disubstituted cyclopropanes, indicating the compound's importance in stereoselective synthesis and asymmetric catalysis (Imogaı̈ et al., 1998).

Antimicrobial Activity

Compounds synthesized from 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising antimicrobial activity. A study synthesized derivatives bearing azole, diazole, and hydrazone moieties with notable effects against multidrug-resistant Staphylococcus aureus strains, showcasing the compound's potential in antimicrobial drug development (Kairytė et al., 2022).

Heterocycle Synthesis

This compound has been used in synthesizing various heterocycles. For example, the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes yields novel bicyclic systems with potential biological activity (Kharchenko et al., 2008).

Ethylene Precursor in Plants

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been identified as significant in plant biochemistry. One derivative, 1-(malonylamino)cyclopropane-1-carboxylic acid, was found as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants, indicating the compound's role in plant growth and development (Hoffman et al., 1982).

Safety and Hazards

The safety information for “1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid” indicates a GHS07 pictogram and a warning signal word . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-3-5(8(11)12)4-9(7)6-1-2-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVZAQNEJHXULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405792
Record name 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876716-43-7
Record name 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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